3-chloro-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a benzofuran, an oxadiazole, a benzo[b]thiophene, and a carboxamide group . These structural features suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For example, the benzo[b]thiophene could be synthesized using a method like the Fiesselmann thiophene synthesis .Scientific Research Applications
Synthesis and Characterization
The scientific research on compounds structurally related to 3-chloro-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide focuses on the synthesis and characterization of various heterocyclic compounds derived from similar scaffolds. These compounds are synthesized through multiple step reactions, utilizing different organic reagents to explore their pharmacological potentials. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrates the versatility of the core structure in generating new compounds with potential anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Pharmacological Properties
The pharmacological exploration of benzothiophene derivatives extends to the evaluation of their anti-inflammatory, antimicrobial, and anticancer activities. These studies involve the structural modification of the benzo[b]thiophene scaffold to enhance the biological activities of the derivatives. For example, the synthesis and biological evaluation of substituted benzo[b]thiophene derivatives have shown significant anti-inflammatory properties, which highlights the potential of these compounds in the development of new therapeutic agents (M. A. Radwan, M. A. Shehab, S. El-Shenawy, 2009).
Antimicrobial and Anticancer Evaluation
The antimicrobial and anticancer activities of benzothiophene derivatives are also a significant area of research, with studies aiming to identify compounds with potent efficacy against various microbial strains and cancer cell lines. The design and synthesis of benzofuran-oxadiazole hybrids and their evaluation for antimicrobial activity illustrate the potential of these compounds in addressing the need for new antimicrobial agents. Additionally, the anticancer evaluation of specific derivatives indicates their potential as therapeutic agents in cancer treatment (P. Sanjeeva, B. Rao, V. Prasad, P. V. Ramana, 2021).
properties
IUPAC Name |
3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4S/c1-2-27-13-8-5-6-11-10-14(28-17(11)13)20-24-25-21(29-20)23-19(26)18-16(22)12-7-3-4-9-15(12)30-18/h3-10H,2H2,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBCQZKALXFHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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